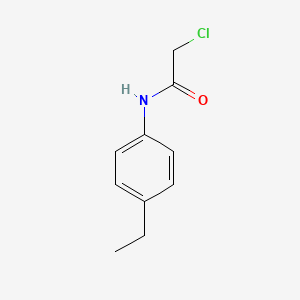

2-chloro-N-(4-ethylphenyl)acetamide

説明

2-chloro-N-(4-ethylphenyl)acetamide is a chemical compound with the molecular formula C10H12ClNO. It has a molecular weight of 197.66 . It is a solid at room temperature .

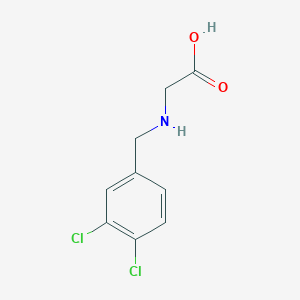

Molecular Structure Analysis

The InChI code for 2-chloro-N-(4-ethylphenyl)acetamide is 1S/C10H12ClNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) and the InChI key is MNODWERQWKSALS-UHFFFAOYSA-N .科学的研究の応用

Metabolism in Human and Rat Liver Microsomes

A study by Coleman et al. (2000) examined the metabolism of several chloroacetamide herbicides, including acetochlor and butachlor, which produce 2-chloro-N-(4-ethylphenyl)acetamide (CDEPA) as an intermediate. This research demonstrated the metabolic pathways in human and rat liver microsomes, contributing to our understanding of the biotransformation of these compounds in biological systems (Coleman, Linderman, Hodgson, & Rose, 2000).

Anaerobic Biodegradation in Environmental Contexts

Liu et al. (2020) explored the anaerobic biodegradation of acetochlor, a herbicide related to 2-chloro-N-(4-ethylphenyl)acetamide. The study identified various metabolites and proposed a pathway for the anaerobic degradation of acetochlor, providing insights into environmental remediation processes (Liu, Zhang, Xu, Qiu, Zhu, Cao, & He, 2020).

Synthesis and Antimicrobial Evaluation

Fuloria et al. (2009) investigated the synthesis of novel imines and thiazolidinones derived from compounds including 2-chloro-N-(4-ethylphenyl)acetamide. These compounds were evaluated for their antibacterial and antifungal activities, contributing to potential applications in antimicrobial drug development (Fuloria, Singh, Yar, & Ali, 2009).

Analgesic and Anti-inflammatory Applications

Research by Alagarsamy et al. (2015) on the design and synthesis of quinazolinyl acetamides, including derivatives of 2-chloro-N-(4-ethylphenyl)acetamide, revealed their potential analgesic and anti-inflammatory properties. This study highlights the therapeutic potential of thesecompounds in pain management and inflammation treatment (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

Anticancer, Anti-Inflammatory, and Analgesic Properties

A study by Rani et al. (2014) on 2-(substituted phenoxy) acetamide derivatives, closely related to 2-chloro-N-(4-ethylphenyl)acetamide, demonstrated potential anticancer, anti-inflammatory, and analgesic activities. This research contributes to the development of new therapeutic agents for these conditions (Rani, Pal, Hegde, & Hashim, 2014).

Drug Development and Chemical Characterization

In the field of drug development, the characterization and synthesis of related acetamide compounds have been a focus. For instance, Davis and Healy (2010) synthesized and characterized a derivative of 2-chloro-N-(4-ethylphenyl)acetamide as part of a project to create a combinatorial library. Such work aids in the understanding of the chemical properties and potential applications of these compounds in pharmaceuticals (Davis & Healy, 2010).

Environmental Impact and Biodegradation

The environmental impact and biodegradation of chloroacetamide herbicides, including acetochlor, have been studied extensively. For example, Wang et al. (2015) investigated the cytochrome P450 system involved in the biodegradation of acetochlor. Understanding these processes is crucial for assessing and managing the environmental impact of these herbicides (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The safety data sheet (MSDS) for the compound can be accessed for more detailed safety information .

特性

IUPAC Name |

2-chloro-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNODWERQWKSALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352191 | |

| Record name | 2-chloro-N-(4-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-ethylphenyl)acetamide | |

CAS RN |

20172-36-5 | |

| Record name | 2-chloro-N-(4-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

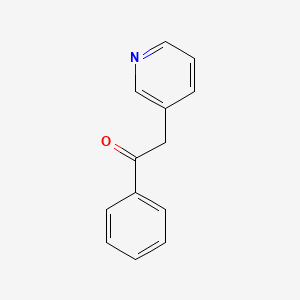

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。